molecular formula C15H15ClN2O3 B2644330 1-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1903611-38-0

1-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2644330
CAS No.: 1903611-38-0
M. Wt: 306.75
InChI Key: YXXMJMIAEUIMHN-UHFFFAOYSA-N
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Description

The compound “1-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule that contains an azetidine ring and a pyrrolidine ring . Azetidine is a saturated heterocyclic compound containing a nitrogen atom . Pyrrolidine is a five-membered ring with one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, azetidine derivatives have been synthesized for various applications, including the production of orally active carbapenems . Pyrrolidine derivatives are also widely used in drug discovery .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an azetidine ring and a pyrrolidine ring. The azetidine ring is a four-membered ring with one nitrogen atom, while the pyrrolidine ring is a five-membered ring also with one nitrogen atom .

Scientific Research Applications

Antidepressant and Nootropic Agents

The compound has been involved in the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents. These compounds, including variants with a 2-azetidinone skeleton, have shown promise as central nervous system (CNS) active agents, exhibiting antidepressant and nootropic activities in a dose-dependent manner (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Antimicrobial and Anticancer Activities

Several studies have demonstrated the compound's role in synthesizing heterocyclic compounds with significant antimicrobial and anticancer activities. For example, the synthesis of heterocyclic compounds derived from 2-chloro-1,8-Naphthyridine-3-carbaldyhyd showed good in vitro antibacterial activity (Fayyadh, 2018). Similarly, novel diphenyl 1-(pyridin-3-yl)ethylphosphonates, including variants with 2-azetidinone structure, displayed high antimicrobial activities and significant cytotoxicity against cancer cell lines (Abdel-megeed, Badr, Azaam, & El‐Hiti, 2012).

Anticonvulsant Properties

Research into N-Mannich bases derived from 3-phenylpyrrolidine-2,5-diones, including compounds with a similar structure, has shown anticonvulsant properties. These compounds were effective, particularly in the maximal electroshock (MES) test, a model of human tonic-clonic seizures (Kamiński, Obniska, Chlebek, Wiklik, & Rzepka, 2013).

Molecular Docking Studies for Antimalarial Activity

In silico molecular docking studies have been conducted with compounds including 2-azetidinone and other heterocyclic moieties for potential inhibitors against malaria. These studies are crucial in identifying novel therapeutic agents targeting specific enzymes in malaria-causing organisms (Abdelmonsef, Mohamed, El-Naggar, Temairk, & Mosallam, 2020).

Synthesis of Spirooxindole Pyrrolidine Derivatives

Spiro[pyrrolidin-2,3′-oxindoles] synthesized through reactions involving 2,5-dioxo-pyrrolidin-1-yl derivatives have shown promising in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. These derivatives have the potential for developing into new therapeutic agents (Haddad et al., 2015).

Future Directions

The future directions for this compound would likely depend on its intended use. Given the presence of azetidine and pyrrolidine rings, it could potentially be explored for use in drug discovery .

Properties

IUPAC Name

1-[1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c16-12-4-2-1-3-10(12)7-15(21)17-8-11(9-17)18-13(19)5-6-14(18)20/h1-4,11H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXMJMIAEUIMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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